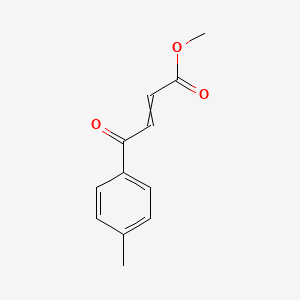
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a conjugated ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts and solvents are often used to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, Halogenated compounds
Applications De Recherche Scientifique
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Its phenyl ring can interact with aromatic receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpropiophenone: Shares a similar phenyl ring structure but lacks the conjugated ketone and ester groups.
Methyl 4-phenyl-4-oxobut-2-enoate: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate is unique due to its combination of a conjugated ketone, ester group, and a methyl-substituted phenyl ring
Propriétés
Numéro CAS |
52348-27-3 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 4-(4-methylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-8H,1-2H3 |
Clé InChI |
SZDKHFAFBYVCTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
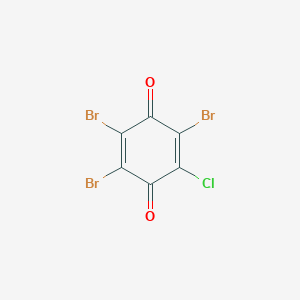

![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
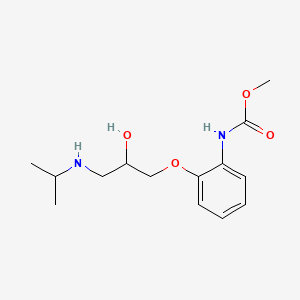
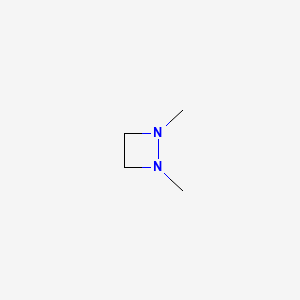
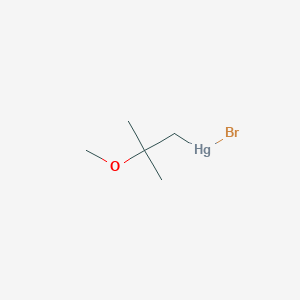

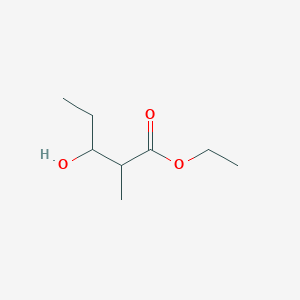
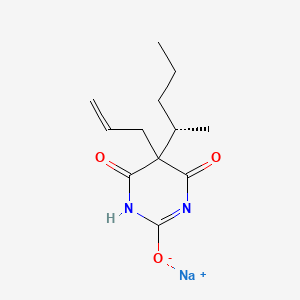
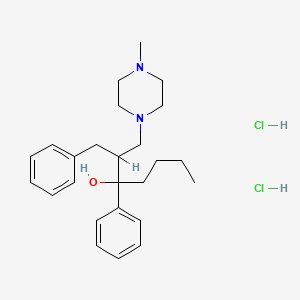

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)

